molecular formula C23H20N4O4 B2967038 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide CAS No. 1242927-30-5

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2967038
CAS No.: 1242927-30-5
M. Wt: 416.437
InChI Key: VNWAFDZLHOAIRR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazine class of heterocyclic acetamides. Its core structure features a pyrazolo-pyrazinone scaffold substituted with a 1,3-benzodioxole moiety at position 2 and an N-(2,3-dimethylphenyl)acetamide group at position 4.

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-14-4-3-5-17(15(14)2)24-22(28)12-26-8-9-27-19(23(26)29)11-18(25-27)16-6-7-20-21(10-16)31-13-30-20/h3-11H,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWAFDZLHOAIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide (CAS Number: 1190014-12-0) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural features, synthesis, and biological effects, particularly focusing on its antimicrobial and anticancer properties.

Structural Features

The molecular formula of the compound is C22H16N4O6C_{22}H_{16}N_{4}O_{6}, with a molecular weight of approximately 432.4 g/mol. The structure includes a benzodioxole moiety , a pyrazolopyrazine core , and an acetamide group , which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H16N4O6C_{22}H_{16}N_{4}O_{6}
Molecular Weight432.4 g/mol
CAS Number1190014-12-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological properties. The synthetic routes often include the formation of the pyrazolo[1,5-a]pyrazine scaffold followed by the introduction of the benzodioxole moiety and subsequent acetamide formation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have shown activity against Mycobacterium tuberculosis, suggesting that modifications to the pyrazolo[1,5-a]pyrazine core could enhance selectivity and potency against various bacterial strains.

In a study evaluating the antibacterial activity of related compounds, it was found that certain substitutions could modulate both efficacy and cytotoxicity without compromising microbial selectivity. These findings suggest that this compound may also possess potential as an antibacterial agent.

Anticancer Activity

The anticancer potential of similar pyrazolo[1,5-a]pyrazines has been extensively explored. Compounds with this scaffold have demonstrated inhibitory effects on cancer cell proliferation in various cell lines. For example, studies have shown that modifications in the side chains can lead to enhanced cytotoxicity against cancer cells while maintaining lower toxicity levels in normal cells.

Case Studies

  • Study on Anticancer Activity : A recent study reported that a similar compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM, indicating strong potential for further development in cancer therapy.
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Staphylococcus aureus, where derivatives showed minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, highlighting their potential as therapeutic agents.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table highlights key structural and physicochemical differences between the target compound and its closest analogs:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Inferred) Source
Target Compound ~C23H20N4O4 ~440.44 1,3-Benzodioxol-5-yl; 2,3-dimethylphenyl Potential enzyme inhibition (e.g., ARF)
G419-0595 : 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide C22H19ClN4O2 406.87 4-Chlorophenyl; 2,3-dimethylphenyl Research chemical (unspecified)
G419-0120 : N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide C21H17ClN4O2 392.84 4-Methylphenyl; 3-chlorophenyl Research chemical (unspecified)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide C24H24N4O6 464.48 3,4-Dimethoxyphenyl; dihydrobenzodioxin Not reported
NAV2729 (ARF inhibitor) C23H16ClN3O4 433.85 4-Chlorophenyl; 4-nitrophenyl; phenylmethyl ARF6 inhibition
Key Observations:

Substituent Effects: The target compound's 1,3-benzodioxol-5-yl group may confer greater metabolic stability compared to the 4-chlorophenyl (G419-0595) or 3,4-dimethoxyphenyl () groups due to reduced susceptibility to oxidative metabolism .

Activity Insights: NAV2729 (), a pyrazolo[1,5-a]pyrimidinone, inhibits ARF6, suggesting that the target compound’s pyrazolo-pyrazine core may similarly target GTPase-regulated pathways . Compounds with chlorophenyl groups (e.g., G419-0120) are often associated with antimicrobial or herbicidal activity, but the target’s benzodioxole moiety may shift its selectivity toward eukaryotic targets like cytohesins (as seen with secinH3 in ) .

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